3-Methoxy-17-methylmorphinan-4,6-diol
Description
Context within the Morphinan (B1239233) Alkaloid Class and Derivatives
The morphinan chemical structure is the prototype for a large and diverse class of psychoactive drugs. wikipedia.org This class includes naturally occurring opium poppy alkaloids such as morphine and codeine, as well as numerous semi-synthetic and synthetic derivatives. wikipedia.orgoup.combenthamscience.com Morphinan-based compounds are characterized by a core phenanthrene (B1679779) structure with an additional nitrogen-containing ring. wikipedia.org The stereochemistry of these molecules is crucial in determining their pharmacological profiles. nih.gov
Derivatives of the morphinan scaffold exhibit a wide range of biological activities, functioning as opioid receptor agonists, cough suppressants, and dissociative hallucinogens. wikipedia.org For instance, while many morphinans like morphine are potent analgesics that act on opioid receptors, 3-Methoxy-17-methylmorphinan-4,6-diol (commonly known as dextromethorphan) is primarily recognized as a non-narcotic cough suppressant. smolecule.comwikipedia.org Its distinct activity is attributed to its action as an N-methyl-D-aspartate (NMDA) receptor antagonist rather than a potent opioid receptor agonist. smolecule.comnih.gov
The versatility of the morphinan structure has driven extensive research aimed at synthesizing new derivatives. benthamscience.com Scientists modify the core structure, such as the groups at the 3 and 6 positions or the epoxy group between carbons 4 and 5, to alter the compound's activity and selectivity for different receptors. wikipedia.orgoup.com This has led to the development of compounds with more desirable therapeutic profiles and reduced side effects compared to traditional opioids. benthamscience.com
Research Significance of Morphinan Derivatives in Neuropharmacology
The study of morphinan derivatives is a cornerstone of neuropharmacology, largely due to their interaction with key receptors in the central nervous system. oup.com The primary targets are the opioid receptors (mu, delta, and kappa) and NMDA receptors, which are involved in pain modulation, reward, and various neurodegenerative processes. oup.comnih.gov
Research into morphinan derivatives has been pivotal in understanding the pharmacology of opioid receptors. oup.com The development of semi-synthetic opioids with varying affinities for different opioid receptor subtypes has helped to elucidate their distinct physiological roles. oup.com For example, the creation of derivatives that selectively target kappa (κ) or delta (δ) opioid receptors over mu (μ) receptors is an active area of research, with the goal of producing potent analgesics that lack the severe side effects and addiction potential of traditional mu-opioid agonists like morphine. oup.comnih.gov
Furthermore, the unique profile of compounds like this compound as NMDA receptor antagonists has opened different avenues of neuropharmacological investigation. smolecule.comnih.gov This activity is being explored for its potential in treating a variety of neurological and psychiatric disorders. nih.gov The ability to design morphinan-based molecules that can selectively act on different receptor systems underscores the enduring importance of this chemical class in the ongoing search for novel and safer neuropharmacological agents. oup.combenthamscience.com
Structure
3D Structure
Properties
CAS No. |
85201-34-9 |
|---|---|
Molecular Formula |
C18H25NO3 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
(1S,9R,10R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-3,13-diol |
InChI |
InChI=1S/C18H25NO3/c1-19-8-7-18-10-12(20)4-5-13(18)14(19)9-11-3-6-15(22-2)17(21)16(11)18/h3,6,12-14,20-21H,4-5,7-10H2,1-2H3/t12?,13-,14+,18-/m0/s1 |
InChI Key |
SADZCZSUWMSOCW-HWSKEQOTSA-N |
Isomeric SMILES |
CN1CC[C@]23CC(CC[C@H]2[C@H]1CC4=C3C(=C(C=C4)OC)O)O |
Canonical SMILES |
CN1CCC23CC(CCC2C1CC4=C3C(=C(C=C4)OC)O)O |
Origin of Product |
United States |
Stereochemical Aspects of 3 Methoxy 17 Methylmorphinan 4,6 Diol Research
Importance of Absolute Configuration in Morphinan (B1239233) Pharmacological Selectivity
The absolute configuration of a chiral molecule, which refers to the spatial arrangement of its atoms, is fundamental to its pharmacological selectivity within the morphinan class. Morphinan derivatives typically possess multiple stereocenters, leading to a variety of possible stereoisomers. The biological activity of these isomers, particularly their affinity for and efficacy at opioid receptors, is highly dependent on their specific three-dimensional structure.
A well-established principle in morphinan pharmacology is the differential activity between enantiomers, which are non-superimposable mirror images of each other. Generally, the levorotatory (-) isomers of morphinans exhibit significantly higher affinity for opioid receptors, such as the mu (µ), kappa (κ), and delta (δ) receptors, compared to their dextrorotatory (+) counterparts. smolecule.comnist.gov For instance, (-)-morphine, the naturally occurring enantiomer, is a potent agonist at the µ-opioid receptor and is responsible for its strong analgesic effects. nih.govnih.gov In contrast, the synthetic (+)-morphine enantiomer displays minimal binding to the µ-opioid receptor and lacks analgesic activity. nih.gov This pronounced stereoselectivity underscores the importance of a precise molecular geometry for effective ligand-receptor interaction.
The orientation of key functional groups on the morphinan scaffold dictates how the molecule fits into the binding pocket of a receptor. The absolute configuration determines this orientation, influencing the potential for crucial intermolecular interactions such as hydrogen bonding, ionic interactions, and van der Waals forces that are necessary for receptor binding and activation. nih.gov Even subtle changes in the stereochemistry at a single chiral center can dramatically alter the pharmacological profile of a morphinan derivative, potentially switching it from an agonist to an antagonist or altering its receptor selectivity profile. nist.gov
Enantiomeric Studies of Morphinan Derivatives and Receptor Interactions
Enantiomeric studies of morphinan derivatives have been instrumental in elucidating the nature of opioid receptor interactions. These studies consistently demonstrate that opioid receptors are highly stereoselective, preferentially binding one enantiomer over the other. The differing pharmacological profiles of levorphanol (B1675180) and dextrorphan (B195859), which are enantiomers of 3-hydroxy-N-methylmorphinan, provide a classic example. Levorphanol is a potent opioid analgesic, while dextrorphan lacks significant opioid activity and is primarily used as a cough suppressant, acting as an antagonist at the NMDA receptor. nih.gov
Molecular dynamics simulations and structural biology studies have provided insights into the stereoselective recognition at the atomic level. For the µ-opioid receptor, specific amino acid residues within the binding pocket form a chiral environment that differentially interacts with the enantiomers of a morphinan ligand. nih.gov The binding of the active (-)-enantiomer, such as (-)-morphine, stabilizes the receptor in its active conformation, leading to signal transduction. Conversely, the (+)-enantiomer fails to establish the necessary interactions to stabilize this active state. nih.govresearchgate.net
The table below summarizes the differential receptor affinities of some morphinan enantiomers, illustrating the profound impact of stereochemistry on receptor interaction.
| Compound | Receptor | Affinity (Ki, nM) |
| (-)-Morphine | µ-Opioid | High |
| (+)-Morphine | µ-Opioid | Minimal |
| Levorphanol | µ-Opioid | High |
| Dextrorphan | µ-Opioid | Low |
This table provides a generalized representation of affinity based on established pharmacological principles of the morphinan class.
Stereochemical Control and By-product Formation in Morphinan Synthesis
The synthesis of specific stereoisomers of morphinan derivatives is a significant challenge in medicinal chemistry. Given the profound impact of stereochemistry on pharmacological activity, controlling the stereochemical outcome of a synthetic route is paramount. Various strategies have been developed to achieve stereochemical control, including the use of chiral starting materials, chiral auxiliaries, and asymmetric catalysis. udel.edu
For example, enantioselective reductions and intramolecular Heck reactions have been employed to create the key quaternary stereocenter of the morphinan skeleton with a high degree of stereocontrol. nih.gov The Diels-Alder reaction is another powerful tool used in morphinan synthesis, allowing for the stereoselective formation of the bridged ring system characteristic of these compounds. nih.gov The choice of reagents and reaction conditions can significantly influence the diastereoselectivity of these reactions, determining the relative configuration of the newly formed stereocenters.
Synthetic Methodologies for 3 Methoxy 17 Methylmorphinan 4,6 Diol and Its Analogues
Chemical Synthesis Approaches
The construction of the morphinan (B1239233) core, a unique and complex polycyclic ring system, has been a significant challenge that has spurred the development of new synthetic methods. nih.gov This framework contains a distinctive pentacyclic structure with five contiguous stereocenters, making its synthesis a benchmark for testing the efficiency of novel synthetic strategies. nih.govresearchgate.net
Multi-step Total Synthesis Strategies
The complete synthesis of morphinan alkaloids from basic chemical precursors is a testament to the ingenuity of synthetic organic chemists. Since the first successful total synthesis of morphine by Marshall D. Gates, Jr. in 1952, which took 31 steps, over 40 different routes have been reported. nih.govwikipedia.org These strategies often involve the sequential construction of the molecule's carbocyclic framework.
Key strategies in total synthesis include:
Diels-Alder Reaction : The Gates synthesis famously employed a Diels-Alder reaction as a key step to construct the initial ring system. wikipedia.orgacs.org More recent approaches have also utilized intramolecular Diels-Alder cycloadditions to form the phenanthrofuran system, a core component of morphinans. nih.govnih.gov
Grewe Cyclization : A biomimetic approach, prominently used in the highly efficient Rice synthesis, involves the Grewe cyclization. wikipedia.org This acid-catalyzed reaction mimics the natural biosynthetic pathway for the formation of the morphinan skeleton. wikipedia.orgresearchgate.net
Heck Reaction : Intramolecular Heck reactions have been effectively used to create the critical quaternary carbon center found in the morphinan skeleton. researchgate.netudel.edu
Sequential Reactions : Some modern syntheses employ an orchestration of sequential reactions, such as an intermolecular Diels-Alder/Claisen/Friedel-Crafts sequence, to rapidly assemble the carbocyclic structure, often in one-pot procedures to improve efficiency. acs.org
Derivatization from Natural Precursors (e.g., Morphine or Codeine Derivatives)
Given the complexity and cost of total synthesis, many analogues of 3-Methoxy-17-methylmorphinan-4,6-diol are more practically prepared through the chemical modification of readily available natural alkaloids, such as morphine and codeine. nih.gov These compounds serve as versatile starting materials for a wide array of semi-synthetic derivatives. nih.govnih.gov
The synthesis of derivatives often focuses on modifications at three key areas of the morphinan structure:
Ring A (Phenolic Ring) : Modifications at positions 1, 2, and 3 are common. For instance, the phenolic hydroxyl group at position 3 in morphine can be selectively protected and converted to a triflate, which then allows for palladium-catalyzed reactions to introduce new substituents. nih.gov
Ring C (Cyclohexenol Ring) : The hydroxyl group at position 6 is a frequent site for chemical alteration. nih.gov
The N-17 Moiety : The tertiary amine can be demethylated to a secondary amine (a normorphinan derivative) and subsequently re-alkylated with various groups. nih.govgoogle.com
A typical synthetic sequence starting from codeine might involve demethylation, N-alkylation, and other functional group interconversions to produce the desired analogue. google.com For example, codeine can be converted to norcodeine, which is then N-alkylated to introduce groups other than methyl. google.com
Regio- and Stereoselective Reductions and Methylations
Controlling the spatial arrangement of atoms (stereochemistry) and the site of reaction (regiochemistry) is critical in the synthesis of specific morphinan isomers. mdpi.com A reaction is stereoselective if it favors the formation of one stereoisomer over another, while it is regioselective if it favors reaction at one position on a molecule over another. youtube.comkhanacademy.org
Stereoselective Reductions : The reduction of ketone functionalities within the morphinan structure is a key step where stereoselectivity is crucial. For example, the reduction of a C6-ketone can lead to either a 6α- or 6β-hydroxyl group. The choice of reducing agent and the steric environment of the molecule dictate the outcome. nih.gov Bulky reducing agents tend to approach from the less sterically hindered face of the molecule, leading to a predictable stereochemical result. nih.gov For instance, in the synthesis of 3-dehydroxynaltrexamine derivatives, the reducing agent approaches from the more accessible α-face to yield a β-amine, achieving high stereoselectivity. nih.gov
Methylation : Methylation reactions, such as the introduction of the 3-methoxy group or the 17-methyl group, must also be controlled. In a synthesis of a dextromethorphan (B48470) impurity, a final methylation step using dimethyl sulfate (B86663) is employed to install the N-17 methyl group. google.com Morphine itself can influence cellular methylation status by affecting metabolic pathways, a finding that underscores the biological importance of this functional group. nih.gov
Acid-Catalyzed Cyclization Reactions in Morphinan Core Formation
Acid-catalyzed cyclization is a cornerstone of many strategies for constructing the morphinan's intricate, fused-ring system. acs.org This type of reaction uses a proton acid (H+) to activate a functional group, promoting an intramolecular ring-forming reaction. youtube.com
A pivotal example is the Grewe cyclization, a key step in several total syntheses, which forges the B-ring of the morphinan skeleton through the cyclization of a benzylisoquinoline precursor. wikipedia.org Other acid-mediated cyclizations are used to form the E-ring (the dihydrofuran ring). researchgate.net For example, the total synthesis of (-)-morphine has been achieved featuring an acid-mediated cyclization for the construction of the E-ring and subsequent manipulation of the C-ring. researchgate.net These reactions are powerful because they can rapidly build molecular complexity from a simpler, linear or macrocyclic precursor. soton.ac.uk
Nucleophilic Substitution Reactions in Morphinan Scaffolds
Nucleophilic substitution reactions are fundamental to the interconversion of functional groups within the morphinan framework. nih.govdntb.gov.ua These reactions involve an electron-rich nucleophile attacking and replacing a leaving group on the morphinan structure.
A common strategy involves activating the hydroxyl groups, particularly the C6-hydroxyl, by converting them into good leaving groups like tosylates or mesylates. These activated intermediates can then be displaced by a variety of nucleophiles to introduce new functionalities. dntb.gov.ua The Mitsunobu reaction is a particularly valuable tool in this context, allowing for the direct conversion of alcohols to other functional groups, such as azides, with inversion of stereochemistry. nih.govnih.govnih.gov This reaction was famously used to synthesize 6-deoxy-6-azido-dihydroisomorphine (azidomorphine). nih.gov
Preparation of Optically Active Morphinans
Since the biological activity of morphinans is highly dependent on their specific three-dimensional structure, the preparation of single, optically active enantiomers is of paramount importance. nih.gov The enantiomer of morphine, for example, does not possess the same analgesic properties. udel.edu Several strategies have been developed to achieve this enantioselectivity.
Table 2: Strategies for Asymmetric Synthesis of Morphinans
| Strategy | Description | Example | Reference |
|---|---|---|---|
| Chiral Starting Materials | The synthesis begins with a molecule that is already a single enantiomer, and this chirality is carried through the reaction sequence. | Using readily available chiral intermediates derived from natural products. | researchgate.net |
| Enantioselective Catalysis | A small amount of a chiral catalyst is used to direct the reaction to form predominantly one enantiomer. | Enantioselective reduction of a ketone using a catecholborane in the presence of an (R)-oxazaborolidine catalyst. | udel.edu |
| Enzymatic Resolution | An enzyme is used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. | An efficient total synthesis of (-)-morphine used an enzymatic resolution to prepare a key cyclohexenol (B1201834) unit. | researchgate.net |
| Deconstructive Strategy | A complex scaffold is built through the cleavage of C-C and C-O bonds in a starting material, often using catalytic enantioselective methods. | The first asymmetric synthesis of (−)-thebainone A utilized a Rh-catalyzed asymmetric 'cut-and-sew' transformation. | nih.gov |
| Chiral Chromatography | A racemic mixture is separated into its constituent enantiomers using a chiral stationary phase in liquid chromatography. | Separation of dextromethorphan (d-isomer) from levomethorphan (l-isomer). | nih.gov |
Biocatalytic and Chemo-Enzymatic Synthesis
The pursuit of more efficient and environmentally benign methods for the synthesis of complex pharmaceutical compounds has led to a growing interest in biocatalysis and chemo-enzymatic strategies. These approaches leverage the high selectivity and specificity of enzymes to perform intricate chemical transformations on morphinan scaffolds, offering alternatives to traditional chemical synthesis. This section explores various facets of biocatalytic and chemo-enzymatic synthesis as applied to this compound and its analogues.
Enzyme-Mediated Transformations for Selective Modification
Enzymes offer unparalleled precision in modifying complex molecules like morphinan alkaloids, enabling regioselective and stereoselective functionalization that is often challenging to achieve through conventional chemical methods. nih.gov A variety of enzyme classes, including hydrolases, acyltransferases, and oxidoreductases, have been employed to create diverse libraries of morphinan derivatives. nih.govplos.org
Hydrolases and acyltransferases are particularly useful for the selective acylation and deacylation of hydroxyl groups, altering the pharmacokinetic and pharmacodynamic properties of the parent molecule. nih.gov For instance, lipase-catalyzed transesterification has been successfully used in the kinetic resolution of racemic mixtures of morphinan precursors, demonstrating high enantioselectivity. nih.gov
Oxidoreductases, such as cytochrome P450 monooxygenases and dioxygenases, play a crucial role in the hydroxylation and demethylation of the morphinan core. nih.govnih.gov These enzymatic reactions are fundamental in both the natural biosynthesis of morphine and in engineered pathways to produce novel analogues. nih.govcapes.gov.br The regioselectivity of these enzymes allows for targeted modifications at specific positions on the morphinan skeleton, which is a key strategy in the development of new therapeutic agents. nih.gov For example, the selective O-demethylation at the 3- and 6-positions of the morphinan ring is a critical step in the biosynthesis of morphine from thebaine, a reaction catalyzed by specific dioxygenases. plos.orgnih.gov
Table 1: Examples of Enzyme-Mediated Transformations on Morphinan Scaffolds
| Enzyme Class | Specific Enzyme Example | Substrate | Transformation | Product | Reference |
| Oxidoreductase | Thebaine 6-O-demethylase (T6ODM) | Thebaine | 6-O-demethylation | Neopinone | plos.org |
| Oxidoreductase | Codeine O-demethylase (CODM) | Codeine | 3-O-demethylation | Morphine | plos.orgnih.gov |
| Oxidoreductase | Salutaridine (B1681412) Synthase (CYP719B1) | (R)-Reticuline | Intramolecular C-C phenol (B47542) coupling | Salutaridine | nih.gov |
| Hydrolase | Lipase B from Candida antarctica | Racemic δ-hydroxy esters | Transesterification (Kinetic Resolution) | Enantiopure δ-hydroxy esters and δ-lactones | nih.gov |
Enantiodivergent Synthesis via Chemo-Enzymatic Routes
The pharmacological activity of morphinan alkaloids is highly dependent on their absolute configuration. mdpi.com Chemo-enzymatic routes provide powerful strategies for enantiodivergent synthesis, allowing for the selective production of either enantiomer of a chiral molecule from a common precursor. mdpi.com These methods often combine the high stereoselectivity of enzymes with the versatility of chemical reactions.
Enzymatic kinetic resolution is a widely used technique where an enzyme selectively reacts with one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. nih.govyoutube.com For example, lipases have been employed for the highly enantioselective acylation of racemic alcohols, which are precursors to morphinan analogues. nih.gov This allows for the separation of the two enantiomers, one as the acylated product and the other as the unreacted alcohol. youtube.com
To overcome the 50% theoretical yield limit of kinetic resolution, dynamic kinetic resolution (DKR) has been developed. nih.gov In a DKR process, the enzymatic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer, theoretically enabling a 100% conversion of the racemic starting material into a single enantiomeric product. nih.govnih.gov This has been achieved by combining a lipase-catalyzed transesterification with a ruthenium-catalyzed alcohol racemization for the synthesis of chiral building blocks. nih.gov The development of imine reductases (IREDs) and other redox enzymes through directed evolution has further expanded the toolbox for creating chiral amines, which are key structural motifs in morphinans. acs.org
Stereochemical Control in Biocatalytic Dioxygenation Approaches
Dioxygenase enzymes are instrumental in the biosynthesis of morphinans, catalyzing key oxidative steps with remarkable stereochemical control. nih.govpsu.edu These non-heme iron-dependent enzymes catalyze a wide range of reactions, including cis-dihydroxylation of aromatic rings and O-demethylation. nih.govpsu.edumit.edu The ability to control the regio- and stereoselectivity of these hydroxylations is critical for synthesizing specific morphinan diols and other analogues.
In the biosynthesis of morphine, two key dioxygenases, thebaine 6-O-demethylase (T6ODM) and codeine O-demethylase (CODM), facilitate regioselective O-demethylation. nih.govmit.edu While both enzymes can act on thebaine, their efficiencies differ. Researchers have successfully reengineered these enzymes to alter their substrate specificity. By systematically swapping non-conserved amino acid residues between PsCODM and PsT6ODM, a mutant PsCODM was created that selectively demethylates codeine without significant activity on thebaine. nih.govmit.edu This level of control is crucial for directing metabolic flux towards desired products in engineered microbial systems and preventing the formation of unwanted side-products. mit.edu
Furthermore, cytochrome P450 monooxygenases (CYPs) are another class of enzymes capable of performing stereoselective C-H activating oxidative hydroxylations. nih.govnih.gov Directed evolution has been a powerful tool to engineer P450s with tailored regio- and stereoselectivity for the hydroxylation of various organic compounds, a strategy that holds significant promise for the synthesis of novel morphinan-diol derivatives. nih.gov
Biotransformation and Biosynthetic Pathways of Morphinan Compounds
Mammalian Metabolism of Morphinans
In mammals, morphinans undergo extensive metabolic transformations, primarily in the liver, to facilitate their excretion. These processes involve a series of enzymatic reactions that modify the compound's structure, altering its biological activity and solubility.
The cytochrome P450 (CYP) superfamily of enzymes, particularly the CYP2D6 isoenzyme, plays a critical role in the initial phase of morphinan (B1239233) metabolism. researchgate.netoup.com This enzyme is responsible for the metabolism of a significant portion of commonly prescribed drugs. nih.gov In the context of morphinans, CYP2D6 is primarily involved in O-demethylation reactions. For instance, it metabolizes approximately 5-10% of codeine into morphine, which is the active metabolite responsible for its analgesic effects. researchgate.netnih.gov
The activity of CYP2D6 is subject to significant genetic polymorphism, leading to different metabolic phenotypes among individuals, such as poor, intermediate, extensive, and ultrarapid metabolizers. oup.comnih.gov These genetic variations can influence the plasma concentrations of morphine relative to its precursor, codeine, which is a critical consideration in forensic toxicology to differentiate between therapeutic codeine use and heroin administration. oup.comnih.gov Studies have shown that ultrarapid metabolizers may have higher morphine-to-codeine ratios, although typically not exceeding a ratio of 1 within the first 12 hours after ingestion. oup.comnih.gov Besides its role in metabolizing exogenous opioids, CYP2D6 is also implicated in the endogenous synthesis of morphine in human cells. oup.com
N-demethylation, the removal of a methyl group from the nitrogen atom, is another crucial metabolic pathway for morphinan alkaloids. chim.it This transformation often leads to the formation of "nor-" metabolites, such as the conversion of morphine to normorphine. nih.gov This process is essential for producing key intermediates for the semi-synthesis of various pharmaceutical agents, including opioid antagonists. chim.it
Historically, chemical N-demethylation methods like the von Braun reaction using cyanogen (B1215507) bromide or reactions with chloroformates have been employed. chim.itgoogle.com However, recent research has focused on more sustainable biocatalytic and electrochemical methods. wustl.eduacs.org For example, a bacterial enzyme, morphinan N-demethylase (MND), has been identified from a Methylobacterium species capable of N-demethylating opiates like thebaine. wustl.edu Electrochemical oxidation also presents a reagent-free alternative for the N-demethylation of 14-hydroxy morphinans. acs.org The identification of these metabolites, such as norlevorphanol (B8719409) from its parent compound in dog feces, is typically achieved using techniques like gas chromatography-mass spectrometry (GC/MS). nih.gov
Following Phase I metabolism, which introduces or exposes functional groups, morphinan metabolites undergo Phase II conjugation reactions. reactome.org These reactions attach endogenous, polar molecules to the metabolite, significantly increasing its water solubility and facilitating its excretion from the body. numberanalytics.comyoutube.com The primary Phase II reactions for morphinans are glucuronidation and sulfation. youtube.comnumberanalytics.com
Sulfation involves the transfer of a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the drug metabolite, a reaction catalyzed by sulfotransferase (SULT) enzymes. numberanalytics.comjove.com Phenolic and alcoholic hydroxyl groups on the morphinan structure are common sites for sulfation. jove.com For example, morphine can undergo sulfation. jove.com The resulting sulfate (B86663) conjugates are generally pharmacologically inactive and are readily eliminated in urine or bile. numberanalytics.comyoutube.com Glucuronidation is another major pathway where UDP-glucuronosyltransferases (UGTs) catalyze the attachment of glucuronic acid to the metabolite. youtube.comnumberanalytics.com
The identification of metabolic products is accomplished through a combination of in vitro and in vivo studies. In vitro models, such as human liver microsomes and hepatocytes, provide a controlled environment to study metabolic pathways and identify potential metabolites without the complexities of a whole organism. diva-portal.orgnih.govnih.gov These systems are useful for predicting human metabolic profiles and for reaction phenotyping to determine which specific enzymes are involved. nih.gov
In vivo studies, conducted in animal models or through analysis of human samples like urine and plasma, are essential to confirm the relevance of in vitro findings and to identify all metabolites formed in a complete biological system. nih.govdiva-portal.org For example, the biotransformation of morphine to normorphine has been studied in various mammalian species by analyzing urine samples. nih.gov Similarly, the metabolites of other morphinans have been identified in the feces and urine of dogs. nih.gov Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are indispensable for separating and identifying these metabolic transformation products. mdpi.com
Plant Biosynthesis of Morphinan Alkaloids
Morphinan alkaloids are specialized secondary metabolites produced by a few plant species, most notably the opium poppy (Papaver somniferum). nih.govwikipedia.org The biosynthesis is a complex, multi-step process involving numerous enzymes and the transport of intermediates between different cell types.
The biosynthetic pathway to morphine in the opium poppy begins with the amino acid L-tyrosine. nih.gov A series of enzymatic reactions converts tyrosine into the central intermediate (S)-reticuline. wikipedia.org From this crucial branch point, the pathway commits to morphinan alkaloid synthesis.
The conversion of (S)-reticuline to morphine involves several key enzymatic steps:
Salutaridine (B1681412) Synthase (SalSyn): This enzyme catalyzes the formation of the tetracyclic promorphinan ring system of salutaridine. oup.comnih.gov
Salutaridine Reductase (SalR): Salutaridine is then reduced by SalR. nih.govcbs.dk
Salutaridinol (B1235100) 7-O-acetyltransferase (SalAT): The resulting salutaridinol is acetylated by SalAT, which facilitates a molecular rearrangement to form the pentacyclic morphinan backbone of thebaine. oup.comnih.gov
Thebaine 6-O-demethylase (T6ODM): Thebaine, a non-narcotic intermediate, is the first morphinan alkaloid in the pathway. T6ODM, a 2-oxoglutarate/Fe(II)-dependent dioxygenase, demethylates thebaine at the 6-position to yield neopinone, which spontaneously rearranges to codeinone (B1234495). nih.govnih.govnih.gov
Codeinone Reductase (COR): This NADPH-dependent enzyme reduces codeinone to codeine. nih.govnih.gov
Codeine O-demethylase (CODM): In the final step, CODM, another 2-oxoglutarate/Fe(II)-dependent dioxygenase, demethylates codeine to produce morphine. nih.govnih.govnih.gov
An alternative minor pathway also exists where thebaine is first converted to oripavine by CODM, and oripavine is then converted to morphine. nih.gov This entire process involves a remarkable cellular organization, with early steps occurring in the phloem's sieve elements and the final conversions to morphine taking place predominantly in adjacent laticifers, where the alkaloids accumulate in the latex. oup.comnih.gov
Identification of Biosynthetic Precursors and Intermediates
The biosynthesis of morphinan alkaloids is a complex process involving numerous enzymatic steps, beginning with the amino acid L-tyrosine. researchgate.net In Papaver somniferum, L-tyrosine is converted through a series of reactions to the central intermediate (S)-reticuline. researchgate.net However, the pathway to morphine and its direct precursors diverges and proceeds through the stereoisomer (R)-reticuline. researchgate.netsmolecule.com
Tracer experiments have been fundamental in elucidating the biosynthetic sequence in P. somniferum. microbiologyresearch.org The established pathway from (R)-reticuline to morphine involves several key intermediates:
(R)-Reticuline: This compound undergoes C-C phenol (B47542) coupling, a reaction catalyzed by the cytochrome P450 enzyme salutaridine synthase (SalSyn), to form salutaridine. researchgate.net
Salutaridine: This intermediate is then reduced by salutaridine reductase (SalR) to 7(S)-salutaridinol. researchgate.net
Thebaine: Following the formation of 7(S)-salutaridinol, a subsequent acetylation and spontaneous rearrangement leads to the formation of thebaine. smolecule.comwikipedia.org Thebaine is a crucial branch-point intermediate in the pathway and a valuable precursor for the semi-synthesis of many opioids. smolecule.comrsc.org
Codeine and Morphine: Thebaine is converted to morphine via two primary routes. In the main pathway, thebaine 6-O-demethylase (T6ODM) demethylates thebaine to neopinone, which then spontaneously isomerizes to codeinone. researchgate.net Codeinone is subsequently reduced to codeine by codeinone reductase (COR). researchgate.netyoutube.com Finally, the enzyme codeine O-demethylase (CODM) catalyzes the O-demethylation of codeine to produce morphine. researchgate.netnih.gov An alternative minor pathway involves the conversion of thebaine to oripavine by CODM, which is then converted to morphine. researchgate.netnih.gov
The direct biosynthetic pathway for 3-Methoxy-17-methylmorphinan-4,6-diol within P. somniferum is not described in the existing literature. Its structure, featuring a methoxy (B1213986) group at position 3 and hydroxyl groups at positions 4 and 6, suggests it could be a biotransformation product of a known morphinan alkaloid. For instance, it could potentially be formed through hydroxylation reactions on a precursor like codeine or a related compound. However, this remains speculative without direct experimental evidence.
Table 1: Key Precursors and Intermediates in Morphinan Biosynthesis
| Compound Name | Role in Pathway |
|---|---|
| L-Tyrosine | Initial Precursor |
| (S)-Reticuline | Central Intermediate |
| (R)-Reticuline | Key Intermediate for Morphinan Pathway |
| Salutaridine | Intermediate after (R)-Reticuline |
| Thebaine | Branch-point Intermediate, Precursor to Codeine and Morphine |
| Neopinone | Intermediate from Thebaine Demethylation |
| Codeinone | Intermediate, Precursor to Codeine |
| Codeine | Major Alkaloid, Precursor to Morphine |
| Oripavine | Intermediate in an alternative pathway |
Engineering of Microbial Systems for Biosynthetic Pathway Elucidation
The complexity of plant-based extraction and chemical synthesis of morphinans has driven research into microbial production platforms. smolecule.comkyoto-u.ac.jp Genetically engineered microbes, such as the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae, have emerged as promising systems for elucidating and reconstituting morphinan biosynthetic pathways. kyoto-u.ac.jp
Researchers have successfully engineered S. cerevisiae to produce thebaine and morphine from (R)-reticuline by introducing and functionally co-expressing a suite of enzymes from P. somniferum. smolecule.comwikipedia.org These enzymes include salutaridine synthase (PsSAS), salutaridine reductase (PsSAR), salutaridinol acetyltransferase (PsSAT), thebaine 6-O-demethylase (PsT6ODM), and codeine O-demethylase (PsCODM). smolecule.comwikipedia.org Studies involving feeding yeast cells with intermediates like (R)-reticuline and salutaridine have confirmed the functional expression of these enzymes and helped identify potential rate-limiting steps in the pathway, such as the activities of salutaridine reductase and codeine-O-demethylase. wikipedia.orgpharmaceutical-journal.com
Similarly, E. coli has been engineered to act as a whole-cell biotransformation platform. These systems have demonstrated the conversion of thebaine to oripavine and codeine to morphine with high efficiency. rsc.org In 2016, bioengineers at Kyoto University successfully modified E. coli to produce thebaine from sugar by introducing genes from other bacteria as well as enzyme genes from opium poppies and other plants. kyoto-u.ac.jp This work highlights the potential to produce valuable opioid precursors in microbes, bypassing the need for agricultural cultivation. kyoto-u.ac.jp
These microbial platforms are not only valuable for the sustainable production of known opioids but also serve as powerful tools for pathway discovery and the synthesis of novel derivatives. By introducing specific enzymes, such as hydroxylases, into a microbial strain that produces a known morphinan, it may be possible to generate novel compounds. The biosynthesis of a compound like this compound, which is not naturally abundant, could potentially be achieved through such synthetic biology approaches. However, specific research demonstrating the microbial production of this particular diol is not yet available.
Table 2: Enzymes Used in Engineered Microbial Morphinan Synthesis
| Enzyme Name | Abbreviation | Source Organism | Function |
|---|---|---|---|
| Salutaridine Synthase | PsSAS | Papaver somniferum | Converts (R)-reticuline to salutaridine |
| Salutaridine Reductase | PsSAR | Papaver somniferum | Reduces salutaridine to salutaridinol |
| Salutaridinol Acetyltransferase | PsSAT | Papaver somniferum | Acetylates salutaridinol |
| Thebaine 6-O-demethylase | PsT6ODM | Papaver somniferum | Demethylates thebaine to neopinone |
| Codeinone Reductase | PsCOR | Papaver somniferum | Reduces codeinone to codeine |
Molecular Pharmacology of 3 Methoxy 17 Methylmorphinan 4,6 Diol
Receptor Binding Studies
The pharmacological profile of dextromethorphan (B48470) and its metabolites is complex, involving interactions with multiple target sites that contribute to its diverse effects.
Dextromethorphan and, more potently, its O-demethylated metabolite dextrorphan (B195859), function as non-competitive antagonists at the N-Methyl-D-Aspartate (NMDA) receptor complex. nih.gov This receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity and neuronal communication. The antagonist action of these compounds occurs at the phencyclidine (PCP) binding site located within the receptor's ion channel. nih.gov
Dextrorphan is a more potent NMDA receptor antagonist than dextromethorphan itself. frontiersin.org Studies have shown that dextrorphan binds with high affinity to NMDA receptor-associated binding sites in rat brain preparations. mdpi.com The binding characteristics of dextrorphan appear to be distinct from other open-channel blockers like MK-801, suggesting its recognition site may be shallower within the ion channel domain. nih.gov This interaction is believed to underlie many of the neuroprotective and psychotomimetic effects observed at high doses of dextromethorphan. nih.govnih.gov A series of N-substituted-3-alkoxy derivatives of dextromethorphan have been characterized as having relatively low affinity for NMDA receptors but still producing functional antagonism in vivo. researchgate.net
| Compound | Receptor Site | Affinity (Ki, nM) | Species |
|---|---|---|---|
| Dextrorphan (DXO) | NMDAR (MK-801 site) | 486–906 | Rat |
| Dextromethorphan (DM) | NMDAR ([3H]-TCP site) | >40,000 | Rat |
Dextromethorphan acts as an inhibitor of the serotonin transporter (SERT), thereby blocking the reuptake of serotonin from the synaptic cleft. This mechanism increases the synaptic availability of serotonin, a key neurotransmitter in mood regulation. This action is considered to contribute to the potential antidepressant effects of dextromethorphan. Its primary metabolite, dextrorphan, is significantly less active as a serotonin reuptake inhibitor. nih.gov
| Compound | Affinity (Ki, nM) | Species |
|---|---|---|
| Dextromethorphan (DM) | 140 | Human |
| Dextrorphan (DXO) | 401–484 | Rat |
Dextromethorphan is a well-characterized sigma-1 (σ1) receptor agonist, binding with high affinity to this site. The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, which modulates various signaling pathways and ion channels. The interaction of dextromethorphan with the sigma-1 receptor is complex, with saturation binding assays suggesting both competitive and non-competitive interactions. This agonistic activity at sigma-1 receptors is believed to be a key component of its antitussive and potential antidepressant actions. Dextrorphan also binds to sigma-1 receptors, although with slightly lower affinity than the parent compound. nih.gov Both compounds show significantly lower affinity for the sigma-2 subtype. nih.gov
| Compound | Receptor Subtype | Affinity (Ki, nM) | Species |
|---|---|---|---|
| Dextromethorphan (DM) | Sigma-1 (σ1) | 203 | Guinea Pig |
| Sigma-2 (σ2) | 5,980 | Rat | |
| Dextrorphan (DXO) | Sigma-1 (σ1) | 118–481 | Rat |
| Sigma-2 (σ2) | 11,325–15,582 | Rat |
Despite its morphinan (B1239233) structure, which is shared by potent opioid analgesics, 3-Methoxy-17-methylmorphinan-4,6-diol and its parent compound dextromethorphan exhibit negligible affinity for the classical opioid receptors (μ, δ, κ). This lack of significant interaction at opioid receptors is a defining characteristic of dextrorotatory morphinans and explains their absence of opioid-like analgesic and addictive properties. nih.gov The active metabolite, dextrorphan, also binds to opioid receptors with very low affinity. nih.gov This distinguishes it from its levorotatory enantiomer, levorphanol (B1675180), which is a potent opioid agonist.
| Receptor Subtype | Affinity (Ki, nM) | Species |
|---|---|---|
| Mu (μ) | 420 to >1,000 | Rat/Human |
| Delta (δ) | 34,700 | Rat |
| Kappa (κ) | 5,950 | Rat |
Recent research has uncovered immunomodulatory roles for dextromethorphan, including interaction with the Toll-like receptor 4 (TLR-4) signaling pathway. TLR-4 is a key component of the innate immune system, recognizing pathogens and triggering inflammatory responses. Studies have shown that dextromethorphan can inhibit the activation and function of dendritic cells stimulated by the TLR-4 ligand lipopolysaccharide (LPS). nih.gov Specifically, dextromethorphan was found to block the downstream phosphorylation of MAPKs (ERK, p38, and JNK) and suppress the NF-κB signaling pathway in LPS-stimulated cells. nih.gov This anti-inflammatory action suggests that dextromethorphan and its metabolites may modulate neuroinflammation by interfering with TLR-4 signaling in glial cells. nih.gov
Structure Activity Relationship Sar and Ligand Design for Morphinans
Impact of Substitutions on Receptor Binding and Activity
The morphinan (B1239233) scaffold, a rigid pentacyclic structure, provides a template for systematic modification to probe interactions with opioid receptors. nih.gov Alterations at the 3, 6, and 17 positions have been extensively studied and have yielded compounds with a wide spectrum of pharmacological activities, from potent agonists to antagonists. researchgate.netnih.gov
Modifications at the 3-position and their Pharmacological Implications
The phenolic hydroxyl group at the 3-position of morphine is a critical determinant of its analgesic activity. mdpi.comiosrjournals.org This is underscored by the fact that its methylation to a methoxy (B1213986) group, as seen in codeine (3-O-methylmorphine), results in a significant reduction in analgesic potency, being about 5 to 6 times less potent than morphine. nih.gov The 3-hydroxyl group is believed to be crucial for anchoring the aromatic ring of the morphinan into a hydrophobic pocket within the mu-opioid receptor. mdpi.com
In the case of 3-Methoxy-17-methylmorphinan-4,6-diol, the presence of a 3-methoxy group would be expected to decrease its affinity for the mu-opioid receptor compared to its hydroxyl counterpart. However, O-demethylation of related compounds like oxycodone to oxymorphone, which possesses a 3-hydroxyl group, creates a potent analgesic and a valuable scaffold for further drug development. nih.gov This highlights the potential for metabolic activation of 3-methoxy substituted morphinans.
Modifications at the 6-position and Effects on Morphinan Activity
The 6-position of the morphinan skeleton is one of the most manipulated sites, and substitutions at this position play a key role in ligand binding, efficacy, and signaling at the mu-opioid receptor. nih.gov Natural alkaloids like morphine possess a 6-hydroxyl group, while semi-synthetic derivatives such as oxycodone have a 6-carbonyl function. nih.gov Functionalizing this position can lead to a diverse range of activities. nih.gov
For instance, the introduction of a cyano group at the 6-position in N-methylmorphinans has been shown to strongly influence opioid receptor binding and signaling, often leading to increased mu-opioid receptor activity compared to parent molecules like oxycodone. nih.gov Conversely, the presence of a 6-hydroxyl group, as in this compound, is a feature shared with morphine. The hydrogen-bonding capability of this hydroxyl group is considered important for fitting into the mu-receptor and thus for analgesic activity. mdpi.com It has also been noted that a carbonyl group at position 6 can be preferable to a hydroxyl function in certain N-phenethyl derivatives, enhancing mu-opioid receptor affinity and agonist potency. researchgate.netcore.ac.uk
| Compound | 6-Position Substituent | MOP Receptor Affinity (Ki, nM) | MOP Selectivity vs. DOP | MOP Selectivity vs. KOP |
|---|---|---|---|---|
| 6-cyano derivative (Compound 5) | Cyano | Low nanomolar | High | High |
| 6-amido derivative (Compound 4) | Amido | 1.61 | Reduced | Reduced |
N17-Substitutions and Modulation of Pharmacological Profiles
The substituent at the nitrogen atom (N17) on the morphinan skeleton is a crucial determinant of the pharmacological profile of the resulting compound. researchgate.netnih.gov The N-methyl group, present in morphine and also in this compound, is a common feature of many opioid agonists. researchgate.net
Replacing the N-methyl group with other substituents can dramatically alter activity. For example, the substitution with an N-allyl group, as in nalorphine, confers opioid antagonist properties at the mu-receptor. nih.govnih.gov Conversely, an N-phenethyl substitution has been shown to significantly increase analgesic potency compared to the N-methyl counterpart. nih.govresearchgate.net The size and nature of the N17-substituent influence the ligand's interaction with the receptor, leading to a spectrum of activities from full agonism to partial agonism and antagonism. researchgate.net
| N17-Substituent | Relative Analgesic Potency |
|---|---|
| Methyl (Morphine) | 1 |
| Phenethyl | 6 to 10-fold higher |
| Phenacyl | Less than 1/10th |
| Phenoxyethyl | Less than 1/10th |
| Benzyl | Less than 1/10th |
| Cyclohexylethyl | Approximately 1/3rd |
Stereochemical Influence on Pharmacological Selectivity and Potency
Stereochemistry is a critical factor in the interaction between a drug and its biological target. nih.govyoutube.com The rigid structure of the morphinan molecule provides a defined three-dimensional arrangement of its functional groups, which is essential for its pharmacological activity. nih.gov The specific spatial orientation of the aromatic and piperidine (B6355638) rings is a key element for the analgesic properties of morphine and its derivatives. nih.gov
Living systems are chiral, and therefore, different enantiomers of a chiral drug can exhibit distinct pharmacological behaviors. nih.gov For morphinans, the stereochemistry at various chiral centers dictates the molecule's ability to bind to opioid receptors with high affinity and selectivity. Even subtle changes in the stereochemical configuration can lead to significant differences in potency and the type of activity observed (agonist versus antagonist). nih.gov
Pharmacophore Mapping and Receptor Modeling
Pharmacophore mapping is a computational technique used to identify the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. ijpsonline.com For morphinan ligands, pharmacophore models for the mu-opioid receptor have been developed. These models typically highlight the importance of features such as hydrogen bond acceptors, an aromatic ring, and a positively ionizable group for effective binding. nih.gov
These models serve as valuable tools for virtual screening of compound libraries to identify new potential ligands and to guide the design of novel molecules with desired activities. nih.govresearchgate.net Receptor modeling, often in conjunction with the crystal structures of opioid receptors, allows for a more detailed understanding of the ligand-receptor interactions at the molecular level. uctm.edunih.gov Computational docking studies can predict the binding modes of different ligands and help explain the observed structure-activity relationships. nih.gov For instance, modeling can illustrate how different substitutions on the morphinan scaffold affect the orientation of the ligand within the receptor's binding pocket.
Rational Design of Selective Morphinan Ligands
The rational design of selective morphinan ligands aims to create compounds that preferentially interact with a specific opioid receptor subtype (mu, delta, or kappa) to achieve a desired therapeutic effect while minimizing off-target side effects. nih.gov This process relies heavily on the established SAR and the insights gained from pharmacophore mapping and receptor modeling. acs.org
Strategies for designing selective ligands include:
Targeted Modifications: Introducing specific functional groups at key positions (e.g., 6-position) to enhance affinity and selectivity for a particular receptor. nih.gov For example, certain side chains at the 6-position have been identified as "address moieties" that direct the ligand to the kappa-opioid receptor. oup.com
Dimeric Ligands: Linking two morphinan pharmacophores together with spacers of varying lengths and compositions can lead to bivalent ligands with enhanced affinity and selectivity. nih.gov
Peripheral Restriction: Modifying the physicochemical properties of the ligand to limit its ability to cross the blood-brain barrier, thereby targeting peripheral opioid receptors and reducing central nervous system side effects. nih.gov
The ultimate goal is to develop novel chemotypes with improved pharmacological profiles, such as potent analgesia with a reduced propensity for tolerance, dependence, and other adverse effects. nih.gov
Analytical Methodologies in Morphinan Research
Chromatographic Techniques for Compound Separation and Purity Assessment
Chromatography is an indispensable tool in the analysis of morphinan (B1239233) derivatives, enabling the separation of the target compound from impurities, metabolites, and stereoisomers.
High-Performance Liquid Chromatography (HPLC) and Chiral HPLC
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis and purification of morphinan compounds. For a molecule like 3-Methoxy-17-methylmorphinan-4,6-diol, which possesses multiple chiral centers, the separation of its stereoisomers is critical. Its enantiomer, l-3-methoxy-17-methylmorphinan (Levomethorphan), is a potent narcotic analgesic, whereas the d-enantiomer (Dextromethorphan) is a non-narcotic antitussive agent nih.govresearchgate.net. This highlights the necessity of precise stereochemical analysis.
Chiral HPLC is the definitive method for separating such enantiomers. This is typically achieved through the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are frequently employed for this purpose nih.gov. A liquid chromatographic method utilizing a chiral column has been successfully developed to separate the stereoisomers of Dextromethorphan (B48470) and its major metabolites nih.govresearchgate.net. The conditions for such separations are meticulously optimized, including the mobile phase composition (often a mixture of an organic solvent like acetonitrile and a buffer) and the detector settings nih.govsielc.com.
Table 1: Illustrative Chiral HPLC Parameters for Morphinan Separation
| Parameter | Description | Example from Morphinan Analysis |
|---|---|---|
| Stationary Phase | A column containing a chiral selector that differentially binds to enantiomers. | Polysaccharide-based columns (e.g., Chiralpak) jsmcentral.org or protein-based columns. |
| Mobile Phase | A solvent system that carries the sample through the column. | Mixtures of acetonitrile, methanol, and aqueous buffers (e.g., potassium phosphate) nih.gov. Mobile phase additives like formic acid or diethylamine may be used jsmcentral.org. |
| Detection | Method for visualizing the separated compounds as they elute from the column. | UV detection at specific wavelengths (e.g., 225 nm or 280 nm) is common for aromatic compounds like morphinans sielc.comjsmcentral.org. |
| Flow Rate | The speed at which the mobile phase moves through the column. | Typically in the range of 0.5-1.5 mL/min for analytical separations. |
The validation of these methods involves assessing the repeatability of retention times to ensure reliability and accuracy nih.gov. Such analytical techniques are crucial for identifying starting materials in manufacturing and for understanding the trends in abused drugs nih.govresearchgate.net.
Gas Chromatography (GC) for Transformation Product Analysis
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for analyzing volatile compounds and the transformation products of morphinans. Due to the relatively low volatility of complex molecules like this compound, which contains polar hydroxyl groups, chemical derivatization is often a necessary prerequisite for GC analysis jfda-online.com.
Derivatization converts the polar functional groups (like -OH) into less polar, more volatile derivatives. This process not only improves volatility but can also enhance thermal stability and improve chromatographic peak shape jfda-online.com. Common derivatization methods include silylation, which replaces active hydrogens on the hydroxyl groups with a trimethylsilyl (TMS) group, or acylation jfda-online.com.
Table 2: Common Derivatization Approaches for GC Analysis
| Derivatization Method | Reagent Example | Target Functional Group | Benefit |
|---|---|---|---|
| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Hydroxyl (-OH), Amine (-NH) | Increases volatility and thermal stability. |
| Acylation | Propionic Anhydride, Trifluoroacetic Anhydride (TFAA) | Hydroxyl (-OH), Amine (-NH) | Increases volatility; fluoroacyl derivatives can enhance detection sensitivity jfda-online.com. |
Once derivatized, the sample can be analyzed by GC-MS. The GC separates the various components of the mixture, and the MS provides identification based on their mass-to-charge ratio and fragmentation patterns nih.gov. This method is highly sensitive and selective and has been successfully used for the determination of morphine and codeine in various samples nih.govnih.gov. It is an ideal technique for identifying by-products from synthesis or degradation products of this compound.
Spectroscopic and Spectrometric Characterization Methods
Spectroscopic and spectrometric methods provide detailed information about the molecular structure, stereochemistry, and identity of a compound.
Electronic Circular Dichroism (CD) for Stereochemical Assignment
Electronic Circular Dichroism (CD) spectroscopy is a chiroptical technique that provides information about the absolute configuration of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chiral sample. For complex molecules with multiple stereocenters like this compound, assigning the absolute configuration can be challenging.
A modern and reliable approach involves a combination of experimental CD measurements and quantum chemistry calculations nih.gov. The experimental CD spectrum of the compound is recorded and then compared to theoretical spectra calculated for all possible stereoisomers. A high degree of similarity between the experimental spectrum and one of the calculated spectra allows for an unambiguous assignment of the absolute configuration nih.gov. This combined experimental-theoretical analysis is considered a powerful tool for confident stereochemical assignment, especially when other methods like X-ray crystallography are not feasible nih.gov.
Nuclear Magnetic Resonance (NMR) for Enantiomeric Discrimination
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation. For chiral analysis, NMR can be used to discriminate between enantiomers, a task not possible in a standard achiral solvent. The most common NMR approach for chiral recognition involves the use of chiral discriminating agents bohrium.com.
These agents can be categorized as:
Chiral Solvating Agents (CSAs): These agents form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte nih.govdepositolegale.it. Because diastereomers have different physical properties, the corresponding nuclei in the two enantiomers experience slightly different chemical environments, resulting in separate signals in the NMR spectrum. The ratio of the integrals of these signals directly corresponds to the enantiomeric excess nih.gov. BINOL (1,1'-bi-2-naphthol) and its derivatives are examples of effective CSAs nih.gov.
Chiral Derivatizing Agents (CDAs): These agents react with the analyte to form stable, covalent diastereomers, which can then be distinguished by NMR bohrium.com.
This technique is highly effective for determining the enantiomeric purity of pharmaceuticals and is directly applicable to the analysis of this compound and its stereoisomers bohrium.com.
Mass Spectrometry (MS) for Molecular Identification
Mass Spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight with high accuracy core.ac.uk. When coupled with a separation technique like HPLC or GC, it provides definitive molecular identification. High-resolution mass spectrometry (HRMS) can determine the exact mass, which allows for the elucidation of the elemental formula core.ac.uknih.gov.
For structural characterization, tandem mass spectrometry (MS/MS) is employed. In this technique, a specific ion (the precursor ion) is selected and fragmented, and the resulting product ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure. For morphinan alkaloids, a featured fragmentation route is the cleavage of the piperidine (B6355638) ring nih.gov. The study of these fragmentation pathways is crucial for identifying the morphinan backbone and characterizing related alkaloids nih.govnih.govresearchgate.net.
Table 3: Key Mass Spectrometry Data for Morphinan Identification
| MS Technique | Information Provided | Relevance to this compound |
|---|---|---|
| Full Scan MS | Provides the molecular weight of the compound. | Confirms the presence of the target molecule by identifying its molecular ion peak. |
| High-Resolution MS (HRMS) | Determines the exact mass and allows for elemental formula calculation. | Provides unambiguous confirmation of the molecular formula. |
| Tandem MS (MS/MS) | Generates a characteristic fragmentation pattern for structural elucidation. | Identifies the core morphinan structure through characteristic fragmentation, such as piperidine ring cleavage nih.gov. |
Method Validation in Analytical Chemistry Research
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. emerypharma.com Regulatory bodies such as the FDA, EMA, and the International Council for Harmonisation (ICH) require rigorous testing to confirm the reliability of these methods before they can be used for quality control and product release. oup.comupm-inc.com The validation process involves evaluating several key parameters to ensure the method produces consistent, accurate, and reproducible results. emerypharma.comupm-inc.com
Key validation parameters, as recommended by regulatory guidelines, include specificity, linearity, range, accuracy, and precision. These parameters are assessed to establish the performance characteristics and limitations of the analytical method.
Specificity
Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. unodc.org For morphinan compounds, this is often demonstrated by comparing the chromatograms of the drug substance with those of its potential impurities and degradation products to ensure that the analyte peak is free from any co-eluting peaks.
Linearity and Range
Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
For example, a validated method for the determination of several opiates in urine samples demonstrated excellent linearity from 1 to 1000 ng/mL for most compounds, with coefficients of determination of at least 0.99. rcaap.pt
Table 1: Illustrative Linearity Data for a Morphinan Compound Analysis
| Concentration (ng/mL) | Instrument Response (Peak Area) |
|---|---|
| 1 | 15,234 |
| 10 | 151,987 |
| 50 | 758,456 |
| 100 | 1,523,112 |
| 500 | 7,615,560 |
| 1000 | 15,230,987 |
This table presents hypothetical data to illustrate a linear relationship.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by applying the method to samples to which known amounts of the analyte have been added. The accuracy is then calculated as the percentage of analyte recovered by the assay.
In a study validating a method for opiate determination, the bias for precision and accuracy was ≤ 15%, except for the lowest calibrator (≤ 20%). rcaap.pt
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a statistically significant number of samples. Precision is considered at two levels: repeatability and intermediate precision.
Repeatability (Method Precision): This assesses the precision under the same operating conditions over a short interval of time.
Intermediate Precision (Ruggedness): This expresses the within-laboratory variations, such as different days, different analysts, or different equipment.
For instance, in the validation of a high-performance liquid chromatography (HPLC) method for a novel kappa opioid agonist, the %RSD for method precision was not more than 0.1%, and for intermediate precision, it was not more than 1.0%. oup.com
Table 2: Example of Precision Data for a Morphinan Analog
| Repeatability (%RSD) | Intermediate Precision (%RSD) | |
|---|---|---|
| Analyst 1, Day 1 | 0.08 | |
| Analyst 2, Day 2 | 0.95 |
This table provides example data to illustrate precision measurements.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Common variations to assess robustness include changes in the pH of the mobile phase, column temperature, and flow rate in liquid chromatography methods.
The validation of analytical methods for morphinan compounds often employs techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). ijpsjournal.combohrium.com HPLC is a widely used technique for the separation, identification, and quantification of Tramadol, a synthetic opioid, in various matrices. ijpsjournal.com GC-MS is particularly useful in forensic toxicology for the detection of these compounds in biological samples. ijpsjournal.com
Advanced Research Topics and Future Directions in Morphinan Chemistry
Development of Novel Synthetic Routes and Catalytic Systems
The total synthesis of morphinans, a class of alkaloids that includes therapeutically important molecules like morphine and codeine, as well as compounds such as 3-Methoxy-17-methylmorphinan-4,6-diol (also known as dextromethorphan), presents a significant challenge to chemists due to the molecule's complex, dissonant connectivity. wikipedia.org The first total synthesis of morphine was accomplished by Marshall D. Gates, Jr. in 1952, a landmark achievement that took 31 steps and confirmed the structure proposed by Robinson in 1925. wikipedia.org This synthesis notably featured an early use of the Diels-Alder reaction in a total synthesis context. wikipedia.org
Modern synthetic efforts focus on developing more efficient and versatile catalytic systems. youtube.com Palladium-catalyzed reactions, for example, have been employed to create new C3-substituted analogues of morphine. nih.gov These reactions, such as the Stille-type coupling and Heck process, allow for the introduction of diverse functional groups onto the morphinan (B1239233) core. nih.gov Researchers are also investigating novel catalytic approaches to lower the energy barriers of key bond-forming reactions, enabling them to proceed at lower temperatures and with greater speed. youtube.com The development of new ligands, such as dicyclohexylphosphinobiphenyl, has been instrumental in improving the scope and efficiency of these catalytic amination and amidation reactions.
Table 1: Comparison of Selected Morphinan Total Synthesis Routes This table is interactive. You can sort and filter the data.
| Synthesis | Key Contributor(s) | Year | Number of Steps | Overall Yield (%) | Key Reaction / Strategy |
|---|---|---|---|---|---|
| Gates Synthesis | Marshall D. Gates, Jr. | 1952 | 31 | 0.06 | Diels-Alder Reaction |
| Rice Synthesis | Kenner C. Rice | - | 14 | 30 | Grewe Cyclization (Biomimetic) |
| Barriault Synthesis | Louis Barriault | - | 9 | Low | - |
Engineering of Biosynthetic Pathways for Sustainable Morphinan Production
The natural production of morphinan alkaloids occurs in plants like the opium poppy (Papaver somniferum) through a complex biosynthetic pathway. numberanalytics.combio-conferences.org This pathway begins with the amino acid L-tyrosine and proceeds through a series of enzyme-catalyzed steps to produce key intermediates like (S)-reticuline. plos.orgnih.govnih.gov A crucial step in morphine biosynthesis is the conversion of (S)-reticuline to its (R)-reticuline stereoisomer, a divergence point from other benzylisoquinoline alkaloid (BIA) pathways. plos.orgnih.govpnas.org From (R)-reticuline, the pathway continues through intermediates such as salutaridine (B1681412) and thebaine to ultimately yield codeine and morphine. bio-conferences.orgplos.orgnih.gov
There is significant interest in hijacking this natural machinery for sustainable and controlled production of morphinans. plos.orged.ac.uk Recombinant DNA technology and metabolic engineering offer pathways to produce these valuable compounds in microbial hosts like Saccharomyces cerevisiae (yeast) and Escherichia coli. nih.govfao.orgnih.gov This approach could provide a stable, alternative source to plant extraction, potentially reducing costs and allowing for the creation of novel scaffolds for drug discovery. plos.orgnih.gov Researchers have successfully reconstituted parts of the morphine biosynthetic pathway in yeast by expressing key enzymes from P. somniferum. plos.orgnih.gov For instance, the enzymes responsible for converting thebaine to morphine, thebaine 6-O-demethylase (T6ODM) and codeine O-demethylase (CODM), have been functionally expressed in yeast. plos.orgnih.gov
Challenges remain in optimizing these engineered systems, including inefficient enzyme activity, substrate inhibition, and the need to compartmentalize pathway steps. plos.orgnih.gov Genetic engineering techniques, including the use of CRISPR-Cas9, are being explored to modify and enhance the expression of key metabolic enzymes to maximize the production of desired alkaloids. bio-conferences.orgnih.gov By redesigning enzymes, such as creating mutant versions of CODM that selectively demethylate codeine without acting on thebaine, researchers can disable redundant pathway branches and improve the yield of specific downstream products. nih.gov
Table 2: Key Enzymes in the Biosynthesis of Morphine This table is interactive. You can sort and filter the data.
| Enzyme Name | Abbreviation | Function | Precursor | Product |
|---|---|---|---|---|
| Salutaridine Synthase | PsSAS | Intramolecular C-C phenol (B47542) coupling | (R)-Reticuline | Salutaridine |
| Salutaridine Reductase | PsSAR | Stereospecific reduction of C7 keto group | Salutaridine | Salutaridinol (B1235100) |
| Salutaridinol Acetyltransferase | PsSAT | Acetylation | Salutaridinol | Salutaridinol-7-O-acetate |
| Thebaine 6-O-Demethylase | PsT6ODM | Demethylation at position 6 | Thebaine / Oripavine | Neopinone / Morphinone |
| Codeinone (B1234495) Reductase | PsCOR | Reduction of codeinone | Codeinone | Codeine |
| Codeine O-Demethylase | PsCODM | Demethylation at position 3 | Codeine / Thebaine | Morphine / Oripavine |
Computational Chemistry and Molecular Dynamics Simulations in Ligand-Receptor Interactions
Computational chemistry and molecular dynamics (MD) simulations have become indispensable tools for understanding how morphinan ligands interact with their receptor targets at an atomic level. nih.govsemanticscholar.org These methods allow researchers to model the binding of ligands like morphine, hydromorphone, and various antagonists to the μ-opioid receptor (μ-OR), providing insights that are difficult to obtain through experimental methods alone. nih.govsemanticscholar.orgfigshare.com The availability of high-resolution crystal structures of the μ-OR has been crucial for enabling these detailed in-silico studies. nih.govmdpi.comresearchgate.net
MD simulations can reveal the subtle interplay between different functional groups on the morphinan scaffold and specific amino acid residues within the receptor's binding pocket. nih.govacs.org For example, studies have highlighted the critical role of residues like Aspartate-147 and Histidine-297 in anchoring morphinan agonists through stable salt-bridge and hydrogen-bond interactions. semanticscholar.orgacs.org Simulations can also elucidate how small structural differences between ligands, such as in morphine and hydromorphone, lead to different binding modes and hydration properties within the receptor. semanticscholar.org
These computational approaches are instrumental in modern drug design, helping to rationalize structure-activity relationships (SAR) and guide the synthesis of new derivatives with desired pharmacological profiles. nih.govacs.org By simulating how a ligand affects key molecular switches within the receptor, such as the "3-7 lock" between transmembrane helices 3 and 7, researchers can gain insights into the mechanisms of receptor activation. nih.gov Furthermore, computational studies can be used to predict the effects of mutations on receptor-ligand binding, potentially enhancing the effectiveness of antagonists or designing ligands that target specific receptor conformations, such as those found in diseased tissues. vt.eduresearchgate.netchapman.edu
Investigation of Less Common Morphinan Derivatives and Analogues
While morphine, codeine, and thebaine are the most well-known natural morphinans, research extends to a wide array of semi-synthetic and synthetic derivatives with diverse structures and properties. wikipedia.orgresearchgate.netnih.gov The modification of the basic morphinan skeleton has led to compounds with vastly different pharmacological profiles, ranging from potent analgesics to antagonists and cough suppressants. wikipedia.orgnih.gov
Modifications at various positions on the morphinan scaffold are key to altering activity. nih.gov Substituting bulky groups, such as a cyclopropylmethyl group, on the nitrogen at position 17 can convert a μ-opioid agonist into an antagonist, as seen in naloxone (B1662785) and naltrexone. wikipedia.orgresearchgate.net Further modifications, like the introduction of a 14-alkoxy group, have led to the development of compounds like 14-methoxymetopon, which exhibit unique receptor binding profiles. nih.gov The development of morphinans with a 14-oxygenated N-methylmorphinan-6-one structure is an active area of research aimed at creating safer analgesics. mdpi.comnih.gov
The exploration of atypical opioids and novel synthetic opioids (NSOs) has also expanded the chemical space of morphinan-related compounds. ukzn.ac.zanih.gov Some NSOs, like MT-45, have an analgesic effect similar to morphine, while others possess entirely different structures and receptor targets. nih.gov Research into more distant or structurally unique derivatives, such as those with an oxabicyclo[3.2.1]octane structure or benzomorphan (B1203429) analogues, continues to yield compounds with novel properties, including dual agonism at δ and κ opioid receptors or selective KOR agonism. drugbank.comnih.gov This ongoing investigation into less common derivatives is crucial for discovering new therapeutic agents and expanding our understanding of opioid receptor pharmacology. oup.comnih.gov
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 3-Methoxy-17-methylmorphinan-4,6-diol, and how is purity validated?
- Methodological Answer : Synthesis typically involves selective oxidation and methylation of morphinan precursors. Purity validation requires HPLC with EP/Ph. Eur. reference standards (e.g., 10-Hydroxycodeine, 14-Hydroxycodeine) to detect impurities like 7,8-didehydro derivatives. Mobile phases often combine acetonitrile and phosphate buffer (pH 2.5–3.0), with UV detection at 220–280 nm . Structural confirmation via NMR (e.g., δ 3.3–3.5 ppm for methoxy groups) and HRMS ensures molecular integrity .
Q. Which analytical techniques are critical for distinguishing stereoisomers of this compound derivatives?
- Methodological Answer : Chiral HPLC (e.g., Chiralpak® AD-H column) with hexane/isopropanol mobile phases resolves enantiomers. Polarimetry and X-ray crystallography validate absolute configurations. For advanced stereochemical analysis, density functional theory (DFT) at B3LYP/6-311++G** level predicts conformational stability and non-covalent interactions (e.g., hydrogen bonding, van der Waals) .
Q. How are degradation products identified under accelerated stability conditions?
- Methodological Answer : Expose the compound to 40°C/75% RH for 6 months. Analyze degradation using GC-MS (e.g., DB-5MS column, EI ionization) to detect volatile byproducts. For non-volatile products, LC-MS/MS with C18 columns and gradient elution (0.1% formic acid in water/acetonitrile) identifies hydroxylated or epoxide derivatives. Reference Ph. Eur. impurity standards (e.g., codeine N-oxide) for cross-validation .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against opioid receptors (μ, κ, δ) to assess binding affinity variations. Compare results with experimental IC50 values. Use molecular dynamics simulations (e.g., GROMACS) to evaluate ligand-receptor stability over 100 ns. Discrepancies may arise from protonation states (e.g., N-methyl group ionization at physiological pH) or solvent effects, requiring explicit solvent models .
Q. What strategies optimize impurity profiling during scale-up synthesis?
- Methodological Answer : Implement DoE (Design of Experiments) to optimize reaction parameters (temperature, catalyst loading). Use UPLC-PDA-MS for high-throughput impurity screening. For trace impurities (<0.1%), 2D-LC (heart-cutting) coupled with ion mobility spectrometry enhances resolution. Cross-reference EP/Ph. Eur. monographs (e.g., MM0004.01 codeine N-oxide) for threshold limits .
Q. How can enzymatic biotransformation systems enhance stereoselective modifications of this compound?
- Methodological Answer : Use plant-based biocatalysts (e.g., Daucus carota root) for regioselective hydroxylation. Optimize reaction conditions (pH 7.0, 30°C, 72 h) and monitor conversion via HPLC-CAD . For enantiomeric excess (>90%), employ lipases (e.g., CAL-B) in organic-aqueous biphasic systems. Validate products using circular dichroism (CD) and NOESY NMR .
Q. What advanced techniques elucidate non-covalent interactions in this compound crystals?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with synchrotron radiation (λ = 0.7 Å) maps hydrogen bonds (e.g., O6–H⋯O14) and π-π stacking. Complement with Hirshfeld surface analysis (CrystalExplorer) to quantify interaction contributions. For dynamic behavior, solid-state NMR (13C CP/MAS) probes molecular mobility under variable temperatures .
Data Contradiction Analysis
Q. How to address discrepancies in reported metabolic pathways across in vitro and in vivo studies?
- Methodological Answer : Conduct interspecies hepatocyte assays (human vs. rat) using LC-HRMS to identify species-specific metabolites (e.g., glucuronide vs. sulfate conjugates). Validate with isotope-labeled tracers (e.g., ²H/¹³C) and microsomal stability tests . Conflicting data may arise from CYP450 isoform variability (e.g., CYP3A4 vs. CYP2D6 dominance) .
Q. What protocols reconcile conflicting solubility data in polar vs. non-polar solvents?
- Methodological Answer : Perform shake-flask solubility assays at 25°C with HPLC quantification. Use Hansen solubility parameters (δD, δP, δH) to model solvent compatibility. For low solubility (<1 mg/mL), apply molecular dynamics simulations to assess solvation shells. Discrepancies often stem from polymorphic forms; confirm via PXRD and DSC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
